molecular formula C17H24N2O4 B6613746 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoicacid CAS No. 247035-04-7

4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoicacid

Cat. No.: B6613746
CAS No.: 247035-04-7
M. Wt: 320.4 g/mol
InChI Key: WOWWCMHAPQKYMG-UHFFFAOYSA-N
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Description

4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid is a synthetic organic compound with a molecular formula of C18H27N2O4. It is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a benzoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to the piperidine ring using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is attached to the piperidine ring through a nucleophilic substitution reaction, often using a benzoic acid derivative and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoic acid moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: EDCI and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)butanoic acid
  • 4-(4-{[(tert-butoxy)carbonyl]amino}piperazin-1-yl)benzoic acid
  • 4-(4-{[(tert-butoxy)carbonyl]amino}piperazin-1-yl)butanoic acid

Uniqueness

4-(4-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid is unique due to its specific combination of a piperidine ring, Boc group, and benzoic acid moiety. This structure imparts distinct chemical and physical properties, making it valuable for targeted applications in synthesis and research.

Properties

IUPAC Name

4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)18-13-8-10-19(11-9-13)14-6-4-12(5-7-14)15(20)21/h4-7,13H,8-11H2,1-3H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOWWCMHAPQKYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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